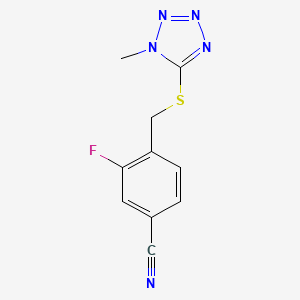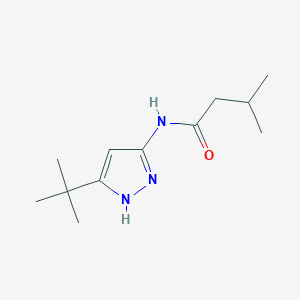
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is a chemical compound that features a unique combination of a fluoro-substituted benzene ring, a tetrazole moiety, and a benzonitrile group
Vorbereitungsmethoden
The synthesis of 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from aldoximes and diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes.
Introduction of the Fluoro Group: The fluoro group is introduced through nucleophilic aromatic substitution reactions, often using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF).
Thioether Formation: The thioether linkage is formed by reacting the tetrazole derivative with a suitable thiol compound under basic conditions.
Benzonitrile Formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a molecular probe to study biological pathways and interactions, particularly those involving tetrazole and nitrile functionalities.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets. In antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The tetrazole moiety can interact with metal ions or proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile include:
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also features a tetrazole ring and has been studied for its energetic properties.
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: These compounds have shown significant antibacterial activity and are structurally similar due to the presence of the fluoro and tetrazole groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8FN5S |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
3-fluoro-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C10H8FN5S/c1-16-10(13-14-15-16)17-6-8-3-2-7(5-12)4-9(8)11/h2-4H,6H2,1H3 |
InChI-Schlüssel |
WHKOEJQGUJWTNN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)SCC2=C(C=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)


![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)





![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)

